molecular formula C3BrF5O B1610829 Pentafluoropropanoyl bromide CAS No. 64609-91-2

Pentafluoropropanoyl bromide

Cat. No.: B1610829
CAS No.: 64609-91-2
M. Wt: 226.93 g/mol
InChI Key: FNEKGVCFIGGBOZ-UHFFFAOYSA-N
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Description

Pentafluoropropanoyl bromide is an organofluorine compound with the molecular formula C3BrF5O. It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its high reactivity due to the presence of both bromine and fluorine atoms, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluoropropanoyl bromide can be synthesized through multiple routes. One common method involves the reaction of pentafluoropropionyl fluoride with lithium bromide at elevated temperatures. The reaction typically occurs at 250°C for about 2 hours, yielding this compound with a high yield .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Pentafluoropropanoyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-carbon bonds.

    Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, at room temperature.

    Addition Reactions: Often require a catalyst, such as palladium or platinum, and are conducted under mild conditions.

    Oxidation and Reduction Reactions: These reactions may require strong oxidizing or reducing agents, such as potassium permanganate or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Result in the formation of pentafluoropropanoyl derivatives.

    Addition Reactions: Lead to the formation of complex organic molecules with new carbon-carbon bonds.

    Oxidation and Reduction Reactions: Produce various oxidized or reduced forms of the compound.

Scientific Research Applications

Pentafluoropropanoyl bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce pentafluoropropanoyl groups into molecules.

    Biology: Employed in the modification of biomolecules for studying their structure and function.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentafluoropropanoyl bromide involves its high reactivity due to the presence of electronegative fluorine atoms and a reactive bromine atom. The compound can readily participate in nucleophilic substitution and addition reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

    Pentafluoropropionyl Fluoride: Similar in structure but contains a fluoride atom instead of bromine.

    Trifluoroacetyl Bromide: Contains fewer fluorine atoms and has different reactivity.

    Hexafluoroacetone: Contains a carbonyl group and has distinct chemical properties.

Uniqueness: Pentafluoropropanoyl bromide is unique due to its combination of high reactivity and stability. The presence of both bromine and fluorine atoms allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF5O/c4-1(10)2(5,6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEKGVCFIGGBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578266
Record name Pentafluoropropanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64609-91-2
Record name Pentafluoropropanoyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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